molecular formula C13H7BrCl2O2 B1595200 3-Bromo-2',5-dichloro-2-hydroxybenzophenone CAS No. 332104-57-1

3-Bromo-2',5-dichloro-2-hydroxybenzophenone

Cat. No. B1595200
M. Wt: 346 g/mol
InChI Key: YDOASFSKJSZNAO-UHFFFAOYSA-N
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Description

3-Bromo-2’,5-dichloro-2-hydroxybenzophenone (CAS# 332104-57-1) is a halogenated aromatic ketone . It is a useful research chemical and is often used in organic synthesis .


Molecular Structure Analysis

The linear formula of 3-Bromo-2’,5-dichloro-2-hydroxybenzophenone is BrC6H2(Cl)(OH)COC6H4Cl . It has a molecular weight of 346.00 . The SMILES string representation is Oc1c(Br)cc(Cl)cc1C(=O)c2ccccc2Cl .


Physical And Chemical Properties Analysis

The melting point of 3-Bromo-2’,5-dichloro-2-hydroxybenzophenone is 83-86 °C (lit.) . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are available .

Scientific Research Applications

Biotransformation Under Various Conditions

Bromoxynil, a related compound to 3-Bromo-2',5-dichloro-2-hydroxybenzophenone, undergoes biotransformation under denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions. Its degradation in different anaerobic conditions indicates potential for environmental remediation and understanding of halogenated compound biodegradability (Knight, Berman, & Häggblom, 2003).

Degradation in Chlorinated Seawater

Degradation studies of oxybenzone, a benzophenone derivative, in chlorinated seawater pools reveal insights into the transformation of similar compounds like 3-Bromo-2',5-dichloro-2-hydroxybenzophenone. This research is significant for understanding environmental impacts and byproduct formation in specific aquatic conditions (Manasfi, Storck, Ravier, Demelas, Coulomb, & Boudenne, 2015).

High-Temperature Pyrolysis Products

Research on the pyrolysis of bromophenols, similar in structure to 3-Bromo-2',5-dichloro-2-hydroxybenzophenone, provides insights into the formation of hazardous combustion byproducts. This is critical for assessing environmental and health risks associated with the thermal degradation of halogenated hydrocarbons (Evans & Dellinger, 2003).

Natural Sources and Biological Activity

Studies on bromophenol derivatives from the red alga Rhodomela confervoides, which are structurally similar to 3-Bromo-2',5-dichloro-2-hydroxybenzophenone, provide insights into natural sources and biological activities of these compounds. This is useful for potential pharmaceutical applications and understanding natural compound bioactivities (Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, & Shi, 2004).

Safety And Hazards

3-Bromo-2’,5-dichloro-2-hydroxybenzophenone may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Other safety statements include P264, P273, P280, P302 + P352, P305 + P351 + P338, and P332 + P313 .

properties

IUPAC Name

(3-bromo-5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O2/c14-10-6-7(15)5-9(13(10)18)12(17)8-3-1-2-4-11(8)16/h1-6,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOASFSKJSZNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)Cl)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351030
Record name 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2',5-dichloro-2-hydroxybenzophenone

CAS RN

332104-57-1
Record name 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2',5-dichloro-2-hydroxybenzophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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